molecular formula C19H28N2O6 B564571 N,N'-Bis-Boc 4-Amino-L-phenylalanine CAS No. 1213873-71-2

N,N'-Bis-Boc 4-Amino-L-phenylalanine

Cat. No.: B564571
CAS No.: 1213873-71-2
M. Wt: 380.441
InChI Key: XDYRQXPKQWQRQK-AWEZNQCLSA-N
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Description

N,N’-Bis-Boc 4-Amino-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-Boc 4-Amino-L-phenylalanine typically involves the protection of the amino groups of 4-Amino-L-phenylalanine with Boc groups. The process generally includes the following steps:

    Starting Material: 4-Amino-L-phenylalanine.

    Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine (Et3N), and a solvent like dichloromethane (DCM).

    Procedure: The reaction is carried out by dissolving 4-Amino-L-phenylalanine in DCM, followed by the addition of Boc2O and Et3N. The mixture is stirred at room temperature until the reaction is complete, typically monitored by thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis-Boc 4-Amino-L-phenylalanine follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis-Boc 4-Amino-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotected Amino Acid: Free 4-Amino-L-phenylalanine.

    Peptides: Peptide chains formed by coupling with other amino acids.

    Substituted Derivatives: Compounds with modified amino groups.

Scientific Research Applications

N,N’-Bis-Boc 4-Amino-L-phenylalanine has several applications in scientific research:

    Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

    Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.

    Material Science: Employed in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis-Boc 4-Amino-L-phenylalanine primarily involves its role as a protected amino acid. The Boc groups protect the amino functionalities during chemical reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in various biochemical processes, such as peptide bond formation .

Comparison with Similar Compounds

Uniqueness: N,N’-Bis-Boc 4-Amino-L-phenylalanine is unique due to the dual protection of both amino groups, providing enhanced stability and selectivity during chemical reactions. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be controlled .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYRQXPKQWQRQK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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